Stereoisomer-Specific Antimycobacterial Potency: D-Cycloserine vs. L-Cycloserine
L-Cycloserine demonstrates significantly greater in vitro potency against Mycobacterium tuberculosis compared to its D-enantiomer. The Minimum Inhibitory Concentration (MIC) for L-cycloserine is 0.3 µg/mL, making it approximately 10-fold more potent than D-cycloserine, which has an MIC of 2.3 µg/mL [1]. This heightened potency is attributed to a multi-target mechanism, including inhibition of bacterial branched-chain aminotransferase (MtIlvE) [1].
| Evidence Dimension | In vitro antimycobacterial activity (Minimum Inhibitory Concentration, MIC) |
|---|---|
| Target Compound Data | MIC = 2.3 µg/mL (D-Cycloserine) |
| Comparator Or Baseline | MIC = 0.3 µg/mL (L-Cycloserine) |
| Quantified Difference | L-cycloserine is 7.7-fold more potent (2.3 / 0.3) |
| Conditions | In vitro broth microdilution assay against M. tuberculosis [1] |
Why This Matters
This data clarifies that while L-cycloserine is more potent, its distinct mechanism and higher SPT inhibition make it unsuitable as a substitute; procurement must specify the D-enantiomer for TB applications.
- [1] MedPath. (2025). L-Cycloserine Advanced Drug Monograph. Minimum Inhibitory Concentration (MIC) studies have revealed that L-Cycloserine inhibits the growth of M. tuberculosis at a concentration of 0.3 µg/mL, making it approximately 10-fold more potent than the D-isomer (MIC = 2.3 µg/mL). View Source
